Palbociclib hydrochloride

Beschreibung

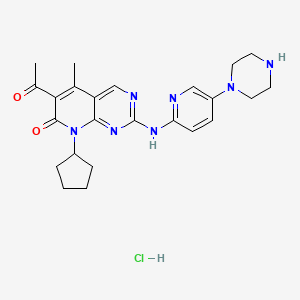

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEQOHNDWONVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465655 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827022-32-2 | |

| Record name | Palbociclib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALBOCICLIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKC4F3Q5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Palbociclib Hydrochloride: A Deep Dive into its Mechanism of Action in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palbociclib hydrochloride (Ibrance®), a first-in-class oral small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Its primary mechanism of action lies in its ability to selectively target and inhibit the catalytic activity of CDK4 and CDK6, key regulators of the cell cycle. This targeted inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a critical tumor suppressor.[3] Hypophosphorylated Rb remains active, binding to the E2F family of transcription factors and preventing the expression of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[3][4] The net result is a G1-phase cell cycle arrest, thereby inhibiting tumor cell proliferation.[3] This in-depth technical guide elucidates the core mechanism of Palbociclib, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: The CDK4/6-Rb Axis

The progression of the cell cycle is a tightly regulated process orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their cyclin partners. In many cancers, including HR+ breast cancer, the CDK4/6-Cyclin D-Rb-E2F pathway is frequently dysregulated, leading to uncontrolled cell proliferation.[5]

This compound acts as a potent and selective, reversible inhibitor of CDK4 and CDK6.[5] It competes with ATP for the binding site on the kinase, preventing the formation of the active Cyclin D-CDK4/6 complex.[5] The primary substrate of this complex is the retinoblastoma tumor suppressor protein (Rb).[3] In the absence of CDK4/6-mediated phosphorylation, Rb remains in its active, hypophosphorylated state.

Active Rb binds to and sequesters the E2F family of transcription factors.[4] This sequestration prevents E2F from activating the transcription of genes essential for the G1 to S phase transition, including those involved in DNA synthesis and replication.[4] Consequently, the cell is unable to pass the G1 restriction point and is arrested in the G1 phase of the cell cycle.[3] This cytostatic effect forms the basis of Palbociclib's antitumor activity.[6]

Signaling Pathway

The signaling pathway targeted by Palbociclib is central to cell cycle regulation. The following Graphviz diagram illustrates this pathway.

Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and causing G1 cell cycle arrest.

Quantitative Data

The efficacy of Palbociclib as a CDK4/6 inhibitor is underscored by its potent and selective activity. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of Palbociclib

| Target Kinase | IC50 (nM) | Reference |

| CDK4/Cyclin D1 | 9-11 | [1] |

| CDK6/Cyclin D3 | 15 | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of Palbociclib on Cell Cycle Distribution in Breast Cancer Cell Lines

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| MDA-MB-361 | Control | 55.1 | 35.2 | 9.7 | [7] |

| 100 nM Palbociclib (24h) | 88.9 | 2.0 | 9.1 | [7] | |

| HCC38 | Control | 62.3 | 28.1 | 9.6 | [7] |

| 100 nM Palbociclib (24h) | 83.5 | 5.2 | 11.3 | [7] | |

| A549 | Control | 58.4 | 25.1 | 16.5 | [8] |

| 20 µM Palbociclib (24h) | 78.2 | 10.9 | 10.9 | [8] |

The data represent the percentage of cells in each phase of the cell cycle as determined by flow cytometry.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Palbociclib.

CDK4/6 Kinase Assay

This assay is used to determine the in vitro inhibitory activity of Palbociclib against CDK4 and CDK6.

Workflow Diagram:

Caption: Workflow for determining the in vitro inhibitory activity of Palbociclib on CDK4/6.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).

-

Dilute recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the desired concentration in the reaction buffer.

-

Prepare a solution of the retinoblastoma (Rb) protein substrate.

-

Prepare serial dilutions of Palbociclib in DMSO, followed by dilution in the reaction buffer.

-

Prepare a solution of ATP, including a tracer amount of [γ-32P]ATP.

-

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the CDK4/6 enzyme, Rb substrate, and the various dilutions of Palbociclib.

-

Include a control with no Palbociclib (vehicle control) and a control with no enzyme (background).

-

Pre-incubate the mixture at 30°C for 15 minutes.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of [γ-32P] into the Rb substrate.

-

-

Data Analysis:

-

Quantify the band intensities corresponding to phosphorylated Rb.

-

Calculate the percentage of inhibition for each Palbociclib concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Palbociclib concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blotting for Phosphorylated Rb (pRb)

This technique is used to assess the effect of Palbociclib on the phosphorylation of Rb in whole-cell lysates.

Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., MCF-7) to approximately 70-80% confluency.

-

Treat the cells with various concentrations of Palbociclib or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., β-actin or GAPDH).

-

Quantify the band intensities to determine the relative levels of pRb.

-

Flow Cytometry for Cell Cycle Analysis

This method is employed to quantify the proportion of cells in different phases of the cell cycle following Palbociclib treatment.[9][10]

Methodology:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and allow them to adhere.

-

Treat the cells with Palbociclib at the desired concentrations for the intended duration (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye such as propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000-20,000 events per sample.

-

Measure the fluorescence intensity of the PI, which is proportional to the DNA content.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram.

-

Deconvolute the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of Palbociclib-treated cells to that of vehicle-treated control cells.

-

Conclusion

This compound's mechanism of action is a paradigm of targeted cancer therapy. By specifically inhibiting CDK4 and CDK6, it restores the function of the Rb tumor suppressor, leading to a G1 cell cycle arrest and the inhibition of cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and scientists in the field of oncology and drug development. A thorough understanding of its mechanism is crucial for optimizing its clinical use, exploring novel combination therapies, and overcoming mechanisms of resistance.

References

- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hca.wa.gov [hca.wa.gov]

- 3. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. targetedonc.com [targetedonc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Flow Cytometry Protocol [sigmaaldrich.com]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

The Discovery and Synthesis of Palbociclib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib (Ibrance®), a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its discovery and development have provided a new therapeutic paradigm, shifting focus towards cell cycle regulation as a key target in oncology. This technical guide provides an in-depth overview of the discovery process, from the initial lead compound to the final drug candidate, and details the evolution of its chemical synthesis from discovery to commercial-scale manufacturing. The document includes a compilation of key quantitative data, detailed experimental protocols for pertinent biological assays and a representative synthetic step, and visualizations of the core signaling pathway and drug development workflow.

Discovery of Palbociclib

The development of Palbociclib was rooted in the understanding that dysregulation of the cell cycle is a fundamental hallmark of cancer. The CDK4/6-cyclin D-retinoblastoma (Rb) pathway serves as a critical checkpoint for cell cycle progression from the G1 (growth) to the S (synthesis) phase. In many cancers, particularly HR+ breast cancer, this pathway is hyperactivated, leading to uncontrolled cell proliferation.

Lead Compound Identification and Optimization

The journey to Palbociclib began with a high-throughput screening campaign to identify compounds that could selectively inhibit CDK4. The initial lead compound, a pyrido[2,3-d]pyrimidin-7-one, showed promising activity but required extensive medicinal chemistry efforts to enhance its potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies focused on modifications at several key positions of the pyridopyrimidine scaffold. The introduction of a methyl group at the C-5 position and an acetyl group at the C-6 position were found to be crucial for potent and selective inhibition of CDK4 over other kinases. The piperazine moiety at the C-2 position was optimized to improve solubility and oral bioavailability. This iterative process of design, synthesis, and testing ultimately led to the identification of PD-0332991, later named Palbociclib.

Mechanism of Action

Palbociclib is a reversible, selective inhibitor of CDK4 and CDK6.[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of the retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for entry into the S phase. This results in a G1 cell cycle arrest and a subsequent suppression of tumor cell proliferation. The high selectivity for CDK4/6 over other CDKs minimizes off-target effects, contributing to a more favorable safety profile.

Synthesis of Palbociclib Hydrochloride

The synthesis of Palbociclib has evolved significantly from the initial discovery route to the current commercial manufacturing process, with a focus on improving yield, reducing cost, and minimizing the use of hazardous reagents.

Discovery Chemistry Route

The initial synthesis reported by Pfizer involved a convergent approach.[2] A key step was the coupling of a 2-chloro-pyridopyrimidine intermediate with tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[2] This was followed by a Stille coupling reaction using a toxic vinyl tin reagent to introduce the precursor to the C-6 acetyl group.[2] The final steps involved hydrolysis and deprotection of the piperazine moiety with hydrochloric acid to yield this compound.[2] While effective for producing preclinical supplies, this route had limitations for large-scale production, including a low-yielding coupling step and the use of a toxic tin reagent.[2]

Commercial Manufacturing Process

To overcome the limitations of the discovery route, a more efficient and scalable process was developed. Key improvements included:

-

Replacement of Stille Coupling: The problematic Stille coupling was replaced with a more efficient and less toxic Heck reaction to install the enol ether side chain, which is a precursor to the acetyl group.

-

Improved Coupling Strategy: The nucleophilic aromatic substitution (SNAr) coupling of the pyridopyrimidine core and the piperazine side chain was optimized using a Grignard-mediated approach, significantly improving the yield and regioselectivity.

-

Final Salt Formation: The free base of Palbociclib is converted to the hydrochloride salt in the final step to ensure stability and appropriate pharmaceutical properties.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Palbociclib

| Kinase Target | IC50 (nM) |

| CDK4/cyclin D1 | 11 |

| CDK6/cyclin D3 | 16 |

| CDK1/cyclin B | >10,000 |

| CDK2/cyclin E | >10,000 |

| CDK5/p25 | >10,000 |

| EGFR | >10,000 |

| FGFR | >10,000 |

| PDGFR | >10,000 |

| InsR | >10,000 |

Data compiled from various preclinical studies.

Table 2: In Vitro Proliferation IC50 Values for Palbociclib in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (nM) |

| MCF-7 | HR+/HER2- | 79.4[3] |

| T47D | HR+/HER2- | Sensitive (IC50 < 200 nM) |

| MDA-MB-231 | Triple-Negative | Resistant (IC50 > 10,000 nM)[4] |

| HCC1187 | Triple-Negative | > 10,000[3] |

IC50 values can vary based on the specific assay conditions and duration of drug exposure.

Table 3: Preclinical Pharmacokinetic Parameters of Palbociclib

| Species | Oral Bioavailability (%) | Plasma Clearance | Volume of Distribution |

| Rat | 23-56 | Low to Moderate | Large |

| Dog | 23-56 | Low to Moderate | Large |

| Monkey | 23-56 | Low to Moderate | Large |

Data from nonclinical studies.[5]

Table 4: Key Clinical Trial Data for Palbociclib (PALOMA Studies)

| Trial | Treatment Arms | Median Progression-Free Survival (PFS) |

| PALOMA-1 | Palbociclib + Letrozole vs. Letrozole alone | 20.2 months vs. 10.2 months |

| PALOMA-2 | Palbociclib + Letrozole vs. Placebo + Letrozole | 27.6 months vs. 14.5 months[6] |

| PALOMA-3 | Palbociclib + Fulvestrant vs. Placebo + Fulvestrant | 9.5 months vs. 4.6 months |

Data from pivotal clinical trials in patients with HR+/HER2- advanced breast cancer.

Experimental Protocols

Protocol for CDK4/Cyclin D1 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound against the CDK4/cyclin D1 complex.

Materials:

-

Recombinant human CDK4/cyclin D1 enzyme complex

-

GST-tagged Retinoblastoma protein (Rb) fragment (substrate)

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT, 10 mM MgCl₂)

-

Test compound (Palbociclib) at various concentrations

-

96-well filter plates

-

20% Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Palbociclib in DMSO and then dilute into the kinase reaction buffer.

-

In a 96-well filter plate, add 20 ng of CDK4/cyclin D1 enzyme and 1 µg of GST-Rb substrate to each well.

-

Add the diluted Palbociclib or vehicle (DMSO) control to the wells.

-

Initiate the kinase reaction by adding ATP and a small amount of [γ-³²P]ATP (final ATP concentration ~25 µM).

-

Incubate the plate at 30°C for 30 minutes.

-

Terminate the reaction by adding 100 µL of 20% TCA to each well to precipitate the protein.

-

Incubate the plate at 4°C for at least 1 hour.

-

Wash the wells five times with 10% TCA to remove unincorporated [γ-³²P]ATP.

-

Allow the filters to dry, then add scintillation fluid.

-

Determine the amount of radioactive phosphate incorporated into the Rb substrate using a scintillation counter.

-

Calculate the percent inhibition for each Palbociclib concentration and determine the IC50 value by non-linear regression analysis.

Protocol for Cell Proliferation Assay (MCF-7 Cells)

This protocol outlines a method to assess the anti-proliferative effect of Palbociclib on the HR+ breast cancer cell line MCF-7 using an MTT assay.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL human recombinant insulin)

-

Palbociclib

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into a 96-well plate at a density of 2.0 x 10³ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Palbociclib in the complete growth medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of Palbociclib or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7]

Protocol for a Representative Synthetic Step: Heck Coupling

This protocol describes a representative Heck coupling reaction used in the improved synthesis of a Palbociclib precursor, replacing the earlier Stille coupling.

Reactants:

-

6-bromo-8-cyclopentyl-5-methyl-2-(substituted-amino)-pyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate A)

-

n-butyl vinyl ether

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., tri(o-tolyl)phosphine)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen), add Intermediate A, the palladium catalyst, and the phosphine ligand.

-

Add the solvent (DMF) and the base (DIPEA) to the vessel.

-

Heat the reaction mixture to the desired temperature (e.g., 130°C).

-

Slowly add n-butyl vinyl ether to the reaction mixture.

-

Maintain the reaction at temperature for several hours, monitoring the progress by HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the catalyst and other impurities. This typically involves dilution with an organic solvent, washing with water and brine, and drying the organic layer.

-

The crude product is then purified, often by crystallization, to yield the enol ether precursor of Palbociclib.

Mandatory Visualizations

Caption: Palbociclib inhibits the CDK4/6-Rb signaling pathway.

Caption: Workflow of Palbociclib's discovery and development.

Caption: A representative synthetic route for Palbociclib HCl.

References

- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Palbociclib Hydrochloride and its Role in Retinoblastoma (Rb) Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its primary mechanism of action involves the inhibition of the phosphorylation of the retinoblastoma (Rb) protein, a critical tumor suppressor. This guide provides an in-depth technical overview of the molecular interactions between palbociclib and the CDK4/6-Rb signaling axis, detailed experimental protocols for studying these interactions, and a summary of key quantitative data.

Introduction

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The transition from the G1 phase to the S phase is a critical checkpoint, governed by the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. In many cancers, the Cyclin D-CDK4/6-Rb pathway is aberrantly activated, leading to uncontrolled cell proliferation.

Palbociclib (marketed as Ibrance) is an orally administered small-molecule inhibitor that specifically targets CDK4 and CDK6.[1] By inhibiting these kinases, palbociclib prevents the phosphorylation of the Rb protein, thereby maintaining Rb in its active, hypophosphorylated state.[1] Active Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the G1 to S phase transition and effectively inducing G1 cell cycle arrest.[2][3] The efficacy of palbociclib is contingent on a functional Rb pathway.

The CDK4/6-Rb Signaling Pathway and Palbociclib's Mechanism of Action

The progression of the cell cycle from the G1 to the S phase is orchestrated by a series of phosphorylation events. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complex then phosphorylates the Rb protein at multiple serine and threonine residues. This hyperphosphorylation of Rb leads to a conformational change, causing it to dissociate from the E2F transcription factors. Once released, E2F proteins activate the transcription of genes essential for DNA replication and cell cycle progression, thereby committing the cell to enter the S phase.

Palbociclib competitively inhibits the ATP-binding pocket of CDK4 and CDK6, preventing the transfer of phosphate groups to Rb. This action maintains Rb in its active, hypophosphorylated state, bound to E2F, thus halting the cell cycle in the G1 phase.

Quantitative Data on Palbociclib's Effect on Rb Phosphorylation

The inhibitory effect of palbociclib on Rb phosphorylation and cell proliferation has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro IC50 Values of Palbociclib in Cancer Cell Lines

| Cell Line | Cancer Type | Rb Status | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer (ER+) | Positive | 79.4 | [4] |

| HCC1187 | Breast Cancer (ER-) | Not specified | >10,000 | [4] |

| MB453 | Breast Cancer (HER2+) | Positive | 106 | [2] |

| MB231 | Breast Cancer (TNBC) | Positive | 285 | [2] |

| H520 | Lung Squamous Cell Carcinoma | Not specified | 8,880 ± 670 | [5] |

| H226 | Lung Squamous Cell Carcinoma | Not specified | 9,610 ± 720 | [5] |

Table 2: Quantitative Analysis of Rb Phosphorylation Inhibition

| Study Type | Model System | Treatment | Quantitative Outcome | Reference |

| Clinical Trial (POP) | Early Breast Cancer Patients | Palbociclib (125mg daily for 14 days) | Significant decrease in phospho-Rb from baseline (P < 0.001) | [6] |

| In Vitro Study | T47D Breast Cancer Cells | Palbociclib (50 nM) + CVT-313 (2 µM) | 38.4 ± 2.4% reduction in pRB/RB positive cells | [7] |

| In Vitro Study | T47D Breast Cancer Cells | Palbociclib (50 nM) + CVT-313 (5 µM) | 53.1 ± 3.3% reduction in pRB/RB positive cells | [7] |

| In Vitro Study | MDA-MB-231 & T47D Breast Cancer Cells | Palbociclib | Concentration-dependent inhibition of Rb phosphorylation (Ser 780) | [8] |

Experimental Protocols

To investigate the role of palbociclib in Rb phosphorylation, several key experimental techniques are employed.

Western Blotting for Phospho-Rb and Total Rb

This protocol allows for the semi-quantitative analysis of protein levels and phosphorylation status.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST)) for at least 1 hour at room temperature to prevent non-specific antibody binding.[9][10] For phospho-specific antibodies, BSA is often recommended to reduce background.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[10]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1-2 hours at room temperature.

-

Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Rb and total Rb signals to the loading control. The ratio of phospho-Rb to total Rb can then be calculated to determine the effect of palbociclib treatment.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cell Culture and Treatment: Seed cells and treat with palbociclib or vehicle control as described for Western blotting.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS). While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 2 hours.[11]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye such as propidium iodide (PI) and RNase A to prevent staining of double-stranded RNA.[12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.

-

Data Analysis: The resulting data is typically displayed as a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have a 2N DNA content, cells in G2/M phase will have a 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using appropriate software. A palbociclib-induced G1 arrest will be observed as an increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of CDK4/6 and its inhibition by palbociclib.

Methodology:

-

Reaction Setup: In a microplate well, combine purified recombinant active CDK4/Cyclin D or CDK6/Cyclin D enzyme with a specific substrate (e.g., a peptide containing the Rb phosphorylation site) in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of palbociclib or a vehicle control to the wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay: Using a system like Kinase-Glo®, which measures the amount of ATP remaining after the kinase reaction. Lower ATP levels indicate higher kinase activity.

-

Fluorescence-based assay: Using a phospho-specific antibody labeled with a fluorescent probe.

-

-

Data Analysis: Plot the kinase activity against the concentration of palbociclib to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

This compound's targeted inhibition of CDK4/6 and the subsequent prevention of Rb protein phosphorylation is a well-established mechanism that underpins its clinical efficacy in HR+/HER2- breast cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuances of this interaction and to explore potential mechanisms of resistance and novel therapeutic combinations. The quantitative data presented herein underscore the potency and specificity of palbociclib in modulating the CDK4/6-Rb pathway, providing a valuable reference for ongoing and future research in the field of oncology drug development.

References

- 1. Palbociclib - Wikipedia [en.wikipedia.org]

- 2. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Palbociclib Induces the Apoptosis of Lung Squamous Cell Carcinoma Cells via RB-Independent STAT3 Phosphorylation [mdpi.com]

- 6. Modulation of Rb phosphorylation and antiproliferative response to palbociclib: the preoperative-palbociclib (POP) randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. cancer.wisc.edu [cancer.wisc.edu]

An In-Depth Technical Guide to the Chemical and Physical Properties of Palbociclib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical therapeutic agent in the management of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. A comprehensive understanding of its chemical and physical properties is paramount for its effective formulation, development, and clinical application. This technical guide provides a detailed overview of the physicochemical characteristics of this compound, its mechanism of action, and established experimental protocols for its analysis and evaluation.

Physicochemical Properties

This compound is a yellow to orange powder. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one hydrochloride | [1] |

| Molecular Formula | C₂₄H₃₀ClN₇O₂ | [1] |

| Molecular Weight | 483.99 g/mol | [2] |

| CAS Number | 827022-32-2 | [2] |

| Melting Point | 263-266 °C | [3] |

| pKa | 7.4 (secondary piperazine nitrogen), 3.9 (pyridine nitrogen) | [3] |

| LogP (octanol/water) | 0.99 | [3] |

Solubility Profile

The solubility of Palbociclib is pH-dependent. As a dibasic compound, its solubility in aqueous media decreases as the pH increases. It is considered to have high solubility at a pH at or below 4.0.

| Solvent | Solubility | Reference(s) |

| Water | 20 mg/mL (41.32 mM) | [2] |

| 96 mg/mL (198.35 mM) | [4] | |

| DMSO | 5 mg/mL (10.33 mM) | [2] |

| 11 mg/mL (22.72 mM) | [4] | |

| Ethanol | Insoluble | [4] |

| Aqueous Media (pH 4.3) | > 0.7 mg/mL | |

| Aqueous Media (pH 9.0) | < 0.002 mg/mL |

Mechanism of Action: The CDK4/6-Rb Signaling Pathway

Palbociclib is a selective inhibitor of CDK4 and CDK6.[5] These kinases, in complex with cyclin D, play a crucial role in the G1 phase of the cell cycle.[5][6] The primary substrate of the cyclin D-CDK4/6 complex is the Retinoblastoma protein (Rb).[5][6] Phosphorylation of Rb by CDK4/6 leads to its inactivation, releasing the transcription factor E2F to promote the expression of genes necessary for the transition from G1 to the S phase of the cell cycle.[6] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb, thereby maintaining Rb in its active, growth-suppressive state.[5][6] This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[7]

Experimental Protocols

Determination of this compound Solubility by UV-Vis Spectroscopy

This protocol outlines a general method for determining the solubility of this compound in a given solvent using UV-Vis spectroscopy.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol). From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Calibration Curve Generation: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 220-232 nm for Palbociclib, using a UV-Vis spectrophotometer.[8] Plot a graph of absorbance versus concentration to generate a standard calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed container to create a saturated solution.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Sample Collection and Analysis: Centrifuge or filter the saturated solution to remove any undissolved solid.[9] Dilute a known volume of the clear supernatant with the test solvent to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Solubility Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of this compound in the saturated solution, which represents its solubility in that solvent at the specified temperature.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the quantification of Palbociclib in bulk drug and pharmaceutical formulations. A representative RP-HPLC method is detailed below.

| Parameter | Condition | Reference(s) |

| Instrument | Waters Model 2695 alliance HPLC system with PDA Detector | [10] |

| Column | Inertsil ODS-3V (4.6 mm × 250 mm, 5 µm) | [10] |

| Mobile Phase | Ammonium acetate:acetonitrile (32:68, v/v) | [10] |

| Flow Rate | 1.0 mL/min | [10] |

| Detection Wavelength | 263 nm | [10] |

| Injection Volume | 20 µL | [11] |

| Runtime | 6 min | [11] |

Methodology:

-

Standard Solution Preparation: Prepare a standard stock solution of this compound in the mobile phase. Prepare working standard solutions by diluting the stock solution to known concentrations.

-

Sample Preparation: For bulk drug analysis, accurately weigh and dissolve a known amount of this compound in the mobile phase. For formulation analysis, extract the drug from the dosage form using a suitable solvent and dilute with the mobile phase.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the Palbociclib peak based on its retention time compared to the standard. Calculate the concentration of Palbociclib in the sample by comparing its peak area with the peak areas of the standard solutions.

In Vitro CDK4/6 Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against CDK4/6 kinases.

Methodology:

-

Reagents: Recombinant active CDK4/Cyclin D and CDK6/Cyclin D enzymes, Rb protein substrate, ATP, and a suitable kinase assay buffer.

-

Assay Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, combine the CDK4/6 enzyme, Rb substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time.

-

Stop the reaction by adding a suitable stop solution (e.g., EDTA).

-

-

Detection of Rb Phosphorylation: The amount of phosphorylated Rb can be quantified using various methods, such as:

-

ELISA: Using an antibody specific to the phosphorylated form of Rb.

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the Rb substrate.

-

Luminescence-based Assays: Using commercial kits that measure ATP consumption.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. Palbociclib has been reported to have IC₅₀ values of 11 nM and 16 nM for CDK4 and CDK6, respectively.[12]

Western Blot Analysis of Retinoblastoma (Rb) Protein Phosphorylation

This protocol details the steps to assess the effect of this compound on the phosphorylation of Rb at Serine 780 (pRb-Ser780) in cancer cell lines.

Methodology:

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., MCF-7) to the desired confluency. Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb at Serine 780 (pRb-Ser780). Also, probe separate membranes or strip and re-probe the same membrane with antibodies for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[13][14]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14] The intensity of the pRb-Ser780 band relative to the total Rb and loading control bands will indicate the effect of this compound on Rb phosphorylation.

Pharmacokinetic Properties

The pharmacokinetic profile of Palbociclib has been characterized in preclinical models. A summary of key parameters is provided below.

| Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference(s) |

| Rat | 10 mg/kg (oral) | 537 | 6 | 7890 | [15] |

| Dog | 3 mg/kg (oral) | 262 | 4 | 3440 | [15] |

Note: Pharmacokinetic parameters can vary depending on the animal model, dose, and formulation.

Conclusion

This compound possesses well-defined chemical and physical properties that are crucial for its pharmaceutical development and clinical efficacy. Its mechanism of action as a selective CDK4/6 inhibitor, leading to the inhibition of Rb phosphorylation and G1 cell cycle arrest, is the cornerstone of its anticancer activity. The experimental protocols detailed in this guide provide a framework for the analysis and evaluation of this compound in a research setting. A thorough understanding of these properties and methodologies is essential for scientists and researchers working to further elucidate the therapeutic potential of this important oncology drug.

References

- 1. This compound | C24H30ClN7O2 | CID 11431660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Palbociclib monohydrochloride | CDK | TargetMol [targetmol.com]

- 3. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jidps.com [jidps.com]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. This compound (PD-0332991 hydrochloride) | CDK | 571189-11-2 | Invivochem [invivochem.com]

- 13. mblbio.com [mblbio.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

The Dawn of a Targeted Era: Early In Vitro Antiproliferative Efficacy of Palbociclib Hydrochloride

An In-Depth Technical Guide on the Foundational Preclinical Research of a First-in-Class CDK4/6 Inhibitor

This technical guide provides a comprehensive overview of the seminal in vitro studies that established the antiproliferative effects of Palbociclib hydrochloride (PD-0332991). Palbociclib, a first-in-class, oral, reversible, and highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the fundamental experiments and data that elucidated Palbociclib's mechanism of action and its potent cytostatic effects.

Core Mechanism of Action: G1 Cell Cycle Arrest

Palbociclib's primary mechanism of action is the selective inhibition of CDK4 and CDK6, two key kinases that regulate the cell cycle's progression from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase.[1][2] In normal cell cycle regulation, the formation of a complex between Cyclin D and CDK4/6 leads to the hyperphosphorylation of the retinoblastoma (Rb) tumor suppressor protein.[1][2] This phosphorylation event releases the E2F transcription factors, which in turn activate the transcription of genes required for the G1-to-S phase transition.[1][3]

Palbociclib competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[3][4] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors, thereby preventing the cell from passing the G1 restriction point and entering the S phase.[2][5] The result is a G1 cell cycle arrest, which effectively halts the proliferation of cancer cells.[1][5][6] This targeted intervention has shown particular efficacy in cancer cells where the Cyclin D-CDK4/6-Rb pathway is aberrantly activated.[3]

Quantitative Analysis of Antiproliferative Activity

The antiproliferative effects of Palbociclib have been quantified across a diverse panel of cancer cell lines, with a notable sensitivity observed in luminal estrogen receptor-positive (ER+) breast cancer cells.[7] The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MCF-7 | Breast Cancer (ER+) | 0.148 ± 0.0257 | [8] |

| 3.14 | [9] | ||

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 0.432 ± 0.0161 | [8] |

| 29.69 | [9] | ||

| KB-3-1 (Parental) | Cervical Carcinoma | 5.014 | [10] |

| KB-C2 (ABCB1-overexpressing) | Cervical Carcinoma | 22.573 | [10] |

| SW620 (Parental) | Colorectal Adenocarcinoma | 3.921 | [10] |

| SW620/Ad300 (ABCB1-overexpressing) | Colorectal Adenocarcinoma | 9.045 | [10] |

| HEK293/pcDNA3.1 (Parental) | Human Embryonic Kidney | 4.071 | [10] |

| HEK293/ABCB1 (ABCB1-overexpressing) | Human Embryonic Kidney | 13.855 | [10] |

| NCI-H460 (Parental) | Non-Small Cell Lung Cancer | 5.598 | [10] |

| NCI-H460/MX20 (ABCG2-overexpressing) | Non-Small Cell Lung Cancer | 5.258 | [10] |

| SYO-1 | Synovial Sarcoma | Not specified, but dose-dependent inhibition observed | [11] |

| Fuji | Synovial Sarcoma | Not specified, but dose-dependent inhibition observed | [11] |

Table 1: IC50 Values of Palbociclib in Various Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentrations (IC50) of Palbociclib, demonstrating its varied efficacy across different cancer cell lines and the impact of drug resistance mechanisms like ABCB1 overexpression.

Detailed Experimental Protocols

The following sections outline the methodologies for key in vitro experiments that were instrumental in characterizing the antiproliferative effects of Palbociclib.

Cell Proliferation (MTT) Assay

This assay is fundamental for assessing the cytotoxic and cytostatic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of approximately 2,000 to 5,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: A range of concentrations of this compound are prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of Palbociclib. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions. The cells are then incubated for a specified period, typically 48 to 72 hours.[12]

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for an additional 4 hours at 37°C in a 5% CO2 atmosphere.[12]

-

Formazan Solubilization: The supernatant is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is crucial for determining the specific phase of the cell cycle at which a compound exerts its effects.

-

Cell Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. They are then treated with Palbociclib at a specific concentration (e.g., the IC50 value) or vehicle for a defined period, such as 24 or 48 hours.[11][13]

-

Cell Harvesting and Fixation: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol while vortexing. The fixed cells are stored at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing a DNA-intercalating dye (e.g., propidium iodide or Hoechst 33342) and RNase A to prevent the staining of double-stranded RNA.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[14]

-

Data Interpretation: An accumulation of cells in the G1 phase, coupled with a reduction in the S and G2/M phases, indicates a G1 cell cycle arrest.[11]

Western Blot Analysis for Rb Phosphorylation

This biochemical assay is used to directly assess the impact of Palbociclib on its primary molecular target, the phosphorylation of the Rb protein.

-

Protein Extraction: Cells are treated with Palbociclib or vehicle for a specified time. Following treatment, the cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Rb (pRb). A separate membrane or the same membrane after stripping is incubated with an antibody for total Rb to serve as a loading control.

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is detected using an imaging system.

-

Analysis: A decrease in the pRb signal in Palbociclib-treated cells compared to the control indicates the inhibition of CDK4/6 activity.[15]

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by Palbociclib and a typical experimental workflow for its in vitro evaluation.

Figure 1: Palbociclib's Mechanism of Action. This diagram illustrates how Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and subsequent G1/S phase transition.

Figure 2: In Vitro Evaluation Workflow. A generalized workflow for the in vitro assessment of Palbociclib's antiproliferative effects, from cell line selection to data interpretation.

Conclusion

The early in vitro studies of this compound were pivotal in establishing its potent and selective antiproliferative activity. Through a series of well-defined experiments, researchers demonstrated that Palbociclib induces a G1 cell cycle arrest by specifically inhibiting the CDK4/6-Rb pathway. The consistent observation of cytostatic effects, particularly in Rb-proficient and luminal ER-positive breast cancer cell lines, provided a strong rationale for its clinical development. This foundational body of work not only elucidated the core mechanism of a new class of anticancer agents but also laid the groundwork for the targeted therapeutic strategies that are now transforming patient outcomes in advanced breast cancer.

References

- 1. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palbociclib - Wikipedia [en.wikipedia.org]

- 3. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Combination of the CDK4/6 Inhibitor, Palbociclib, With the Vitamin D3 Analog, Inecalcitol, Has Potent In Vitro and In Vivo Anticancer Effects in Hormone-Sensitive Breast Cancer, But Has a More Limited Effect in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. frontiersin.org [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Design, synthesis, and anticancer activity of three novel palbociclib derivatives [frontiersin.org]

- 13. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro study to assess the efficacy of CDK4/6 inhibitor Palbociclib (PD-0332991) for treating canine mammary tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

Palbociclib Hydrochloride and the G1 to S Phase Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib hydrochloride, an orally bioavailable and highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in the treatment of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3] Its primary mechanism of action is the induction of a G1 phase cell cycle arrest, thereby preventing the transition of cancer cells into the S phase, a critical step for DNA replication and subsequent cell division.[1][4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms by which palbociclib impacts the G1 to S phase transition, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.

Core Mechanism of Action: Inhibition of the Cyclin D-CDK4/6-Rb Pathway

The transition from the G1 to the S phase of the cell cycle is a tightly regulated process governed by the retinoblastoma protein (Rb), a key tumor suppressor.[7] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S phase entry.[8][9]

The progression through the G1 checkpoint is driven by the activity of CDK4 and CDK6. In response to mitogenic signals, D-type cyclins (Cyclin D1, D2, D3) are synthesized and form active complexes with CDK4 and CDK6.[6][10] This complex then phosphorylates Rb at multiple sites.[1][11] Hyperphosphorylated Rb undergoes a conformational change, releasing E2F transcription factors.[8] Liberated E2F then activates the transcription of target genes essential for DNA synthesis and cell cycle progression, propelling the cell into the S phase.

Palbociclib functions as a potent and selective inhibitor of the kinase activity of both CDK4 and CDK6.[1][7] By binding to the ATP-binding pocket of these enzymes, palbociclib prevents the phosphorylation of Rb.[12] Consequently, Rb remains in its active, hypophosphorylated state, bound to E2F. This blockade of E2F-mediated transcription results in a robust G1 cell cycle arrest, effectively halting cellular proliferation.[4][6]

Signaling Pathway of Palbociclib Action

Caption: The core mechanism of Palbociclib action on the G1-S transition.

Quantitative Effects of Palbociclib on Cell Cycle Distribution

The efficacy of palbociclib in inducing G1 arrest has been quantified across numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Palbociclib in Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | Palbociclib Concentration | % of Cells in G1 Phase (Treated) | % of Cells in G1 Phase (Control) | Reference |

| MDA-MB-231 | Triple-Negative | 500 nM | 87% | 48% | [13] |

| T47D | ER+/HER2- | 100 nM | Increased fraction in G0/G1 | Baseline | [14] |

| MCF-7 | ER+/HER2- | 2 µM | Significant Increase | Baseline | [15] |

Table 2: Clinical Efficacy of Palbociclib in HR+, HER2- Breast Cancer

| Clinical Trial | Treatment Arm | Endpoint | Result | Reference |

| PALOMA-1 (Phase II) | Palbociclib + Letrozole | Median Progression-Free Survival | 20.2 months | [7] |

| PALOMA-1 (Phase II) | Letrozole alone | Median Progression-Free Survival | 10.2 months | [7] |

| PALOMA-2 (Phase III) | Palbociclib + Letrozole | Median Progression-Free Survival | 24.8 months | |

| PALOMA-2 (Phase III) | Placebo + Letrozole | Median Progression-Free Survival | 14.5 months | |

| Neoadjuvant Study | Anastrozole + Palbociclib | Complete Cell-Cycle Arrest (Ki67 ≤ 2.7%) | 87% of patients | [16] |

Detailed Experimental Protocols

The following are standardized methodologies for assessing the impact of palbociclib on the G1-S transition.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the proportion of cells in each phase of the cell cycle based on DNA content.

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7, T47D) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 24-48 hours.

-

Cell Harvesting: Aspirate the culture medium. Wash cells once with phosphate-buffered saline (PBS). Detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Data Acquisition: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect fluorescence emission at ~617 nm.

-

Data Analysis: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution via flow cytometry.

Western Blotting for Rb Phosphorylation

This method is used to assess the phosphorylation status of Rb, a direct downstream target of CDK4/6.

-

Protein Extraction: Treat and harvest cells as described above. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-Rb signal to the total Rb signal to determine the relative level of phosphorylation.

Alternative Models and Resistance Mechanisms

While the direct inhibition of the CDK4/6-Rb axis is the primary mechanism of palbociclib, other models have been proposed. One alternative suggests that palbociclib may indirectly inhibit CDK2 by causing the redistribution of the CDK inhibitors p21 and p27 from CDK4/6 complexes to CDK2 complexes.[17][18] However, studies have also shown that palbociclib can induce G1 arrest even in the absence of p21 and p27, supporting the direct inhibition model as the dominant mechanism.[17][19][20]

Acquired resistance to palbociclib can emerge through various mechanisms, including:

-

Loss of Rb function: If Rb is absent or non-functional, the cell cycle is no longer dependent on CDK4/6-mediated phosphorylation for G1-S progression.

-

Upregulation of Cyclin E: Overexpression of Cyclin E can activate CDK2, providing an alternative pathway to bypass the G1 checkpoint.[1]

-

Activation of other signaling pathways: Alterations in pathways like the Hippo pathway (loss of FAT1) have been implicated in resistance.[1]

Logical Relationship of Palbociclib Action and Resistance

Caption: Logical flow of Palbociclib's effect and bypass mechanisms.

Conclusion

This compound effectively blocks the G1 to S phase transition by selectively inhibiting CDK4 and CDK6. This leads to the sustained hypophosphorylation of the Rb protein, sequestration of E2F transcription factors, and a resultant G1 cell cycle arrest. The quantitative data from both preclinical and clinical studies robustly support this mechanism of action, establishing palbociclib as a cornerstone therapy for HR+, HER2- advanced breast cancer. Understanding the detailed molecular interactions and potential resistance pathways is crucial for optimizing its clinical use and developing next-generation therapeutic strategies.

References

- 1. Palbociclib - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palbociclib-The First of a New Class of Cell Cycle Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palbociclib - from Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complementary Targeting of Rb Phosphorylation and Growth in Cervical Cancer Cell Cultures and a Xenograft Mouse Model by SHetA2 and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neoadjuvant Palbociclib Enhances Effect of Anastrozole on Complete Cell-Cycle Arrest - The ASCO Post [ascopost.com]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

- 20. Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Palbociclib Hydrochloride in ER-Positive Breast Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Palbociclib hydrochloride, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in estrogen receptor-positive (ER-positive) breast cancer cell line studies. The protocols detailed below are foundational for investigating the anti-proliferative effects and mechanism of action of Palbociclib in vitro.

Introduction

This compound (Ibrance®) is an FDA-approved oral medication for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] In ER-positive breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is often hyperactivated, driving cell cycle progression.[3] Palbociclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of Rb.[2][4] This maintains the Rb-E2F transcription factor complex, blocking the cell from transitioning from the G1 to the S phase of the cell cycle and thereby inhibiting proliferation.[5][6] Preclinical studies have demonstrated that ER-positive breast cancer cell lines are particularly sensitive to Palbociclib.[3][7]

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of Palbociclib in commonly used ER-positive breast cancer cell lines. These values are indicative of the drug's potency and can vary based on experimental conditions such as cell density and assay duration.

| Cell Line | Subtype | Palbociclib IC50 (µM) | Reference |

| MCF-7 | Luminal A (ER+, PR+, HER2-) | 0.049 - 5.014 | [8][9] |

| T47D | Luminal A (ER+, PR+, HER2-) | >0.2 | [10] |

| Fulvestrant-resistant Breast Cancer Cells | ER+ | Not specified, but Palbociclib enhanced cytotoxicity | [11] |

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of Palbociclib on the viability and proliferation of ER-positive breast cancer cells.

Materials:

-

ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare a stock solution of Palbociclib in DMSO. Serially dilute the stock solution with complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the Palbociclib dilutions. Include a vehicle control (DMSO at the same concentration as the highest Palbociclib dose) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Palbociclib concentration to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This protocol assesses the effect of Palbociclib on cell cycle distribution.

Materials:

-

ER-positive breast cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-